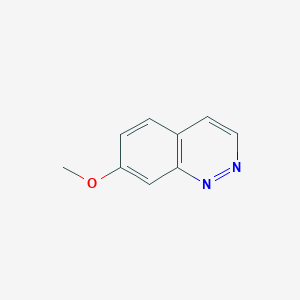
7-Methoxycinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxycinnoline is a heterocyclic aromatic organic compound with the molecular formula C9H8N2O It belongs to the cinnoline family, which is characterized by a fused benzene and pyridazine ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxycinnoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with methoxyacetylene under basic conditions, leading to the formation of the cinnoline ring system. Another approach involves the metalation of pyridazine derivatives followed by cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous-flow synthesis, which offers advantages such as reduced reaction times and improved yields. This method involves the use of a flow reactor where the reactants are continuously fed and the product is continuously removed, ensuring efficient production.
化学反応の分析
Types of Reactions: 7-Methoxycinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydrocinnoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, dihydrocinnoline derivatives, and various substituted cinnolines.
科学的研究の応用
7-Methoxycinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 7-Methoxycinnoline involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Its effects on cellular processes are mediated through interactions with nucleic acids and proteins, leading to alterations in gene expression and protein function.
類似化合物との比較
Cinnoline: The parent compound of 7-Methoxycinnoline, lacking the methoxy group.
Quinoline: A structurally similar compound with a nitrogen atom in the ring system.
Isoquinoline: Another related compound with a different arrangement of nitrogen atoms.
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This modification can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
7-methoxycinnoline |
InChI |
InChI=1S/C9H8N2O/c1-12-8-3-2-7-4-5-10-11-9(7)6-8/h2-6H,1H3 |
InChIキー |
ZYSNJSXTYIGQJV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C=CN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




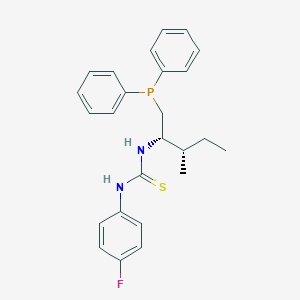
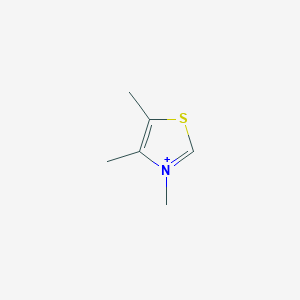
![2-(2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12953562.png)
![6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one)](/img/structure/B12953566.png)
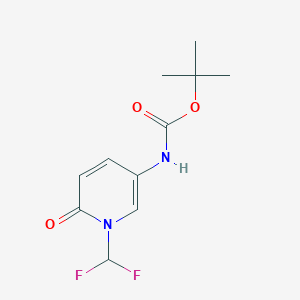

![6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B12953581.png)
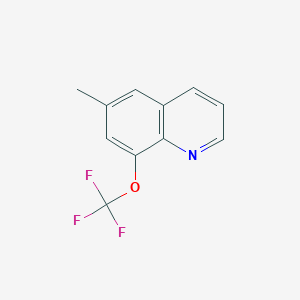
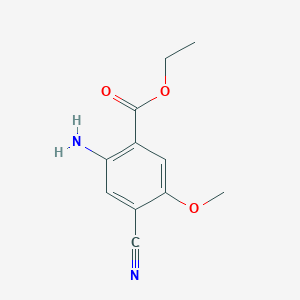
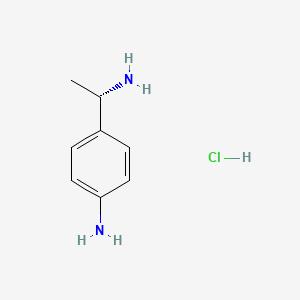
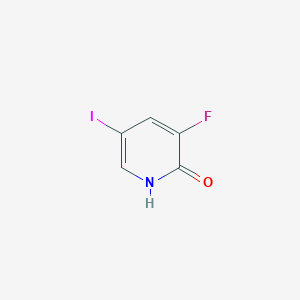
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B12953619.png)
